Sub-Nanomolar Degradation Potency Against EGFRdel19: PROTAC EGFR Degrader 4 vs. MS39 and MS154
PROTAC EGFR degrader 4 induces degradation of EGFRdel19 with a DC50 of 0.51 nM [1]. This represents a ~10-fold improvement in degradation potency compared to MS39 (DC50 = 5 nM) and a ~22-fold improvement compared to MS154 (DC50 = 11 nM) in the same HCC827 (EGFRdel19) cell line context. The compound achieves this sub-nanomolar degradation potency while maintaining a VHL-dependent mechanism distinct from the CRBN-recruiting MS154 .
| Evidence Dimension | EGFRdel19 degradation potency (DC50) |
|---|---|
| Target Compound Data | 0.51 nM |
| Comparator Or Baseline | MS39: 5 nM; MS154: 11 nM |
| Quantified Difference | ~10-fold more potent than MS39; ~22-fold more potent than MS154 |
| Conditions | HCC827 cell line (EGFRdel19), 48-hour treatment, concentration range 0.3-100 nM |
Why This Matters
Superior degradation potency at sub-nanomolar concentrations reduces compound consumption in cellular assays and may translate to lower effective doses in preclinical models, directly impacting experimental cost-efficiency.
- [1] Zhao HY, et al. Discovery of potent small molecule PROTACs targeting mutant EGFR. Eur J Med Chem. 2020;208:112781. View Source
